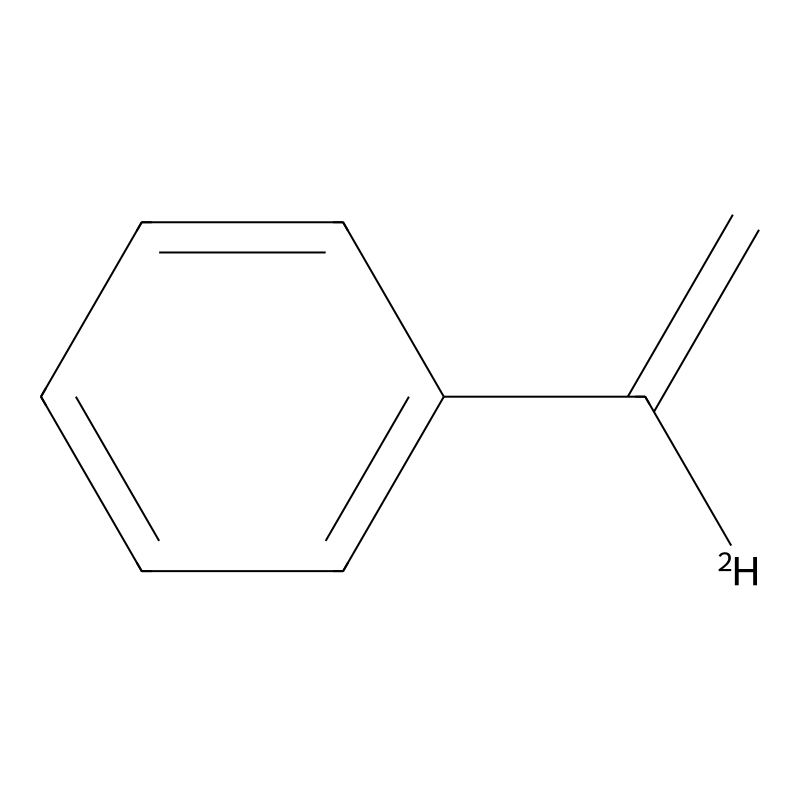

1-Deuterioethenylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Applications in Organic Chemistry

-Deuterioethenylbenzene (C6H5CH=CHD) is a valuable molecule in organic chemistry due to the presence of a deuterium atom (D) bonded to the second carbon atom in the vinyl group (CH=CHD). This specific deuterium isotope substitution offers several advantages for research purposes:

Kinetic Isotope Effect (KIE) Studies

The C-H bond strength is slightly stronger than the C-D bond, leading to a phenomenon known as the kinetic isotope effect (KIE). By replacing hydrogen with deuterium, researchers can investigate reaction mechanisms and rate constants by observing the KIE in various reactions involving the vinyl group. This information helps elucidate reaction pathways and activation energies.

Mechanistic Investigations

The subtle change in bond strength caused by deuterium substitution can influence reaction mechanisms. Studying the behavior of 1-deuterioethenylbenzene compared to its non-deuterated counterpart can provide valuable insights into the role of the vinyl group in specific reactions. This information is crucial for designing and optimizing synthetic processes.

NMR Spectroscopy

Deuterium nuclei have different magnetic properties compared to hydrogen nuclei. This difference allows researchers to selectively decouple the signals of the deuterated vinyl group from other protons in the molecule using nuclear magnetic resonance (NMR) spectroscopy. This technique enhances the resolution and simplifies the analysis of complex NMR spectra, leading to a better understanding of the molecule's structure and dynamics.

Applications in Material Science

-Deuterioethenylbenzene has potential applications in material science due to its unique properties:

Liquid Crystals

The presence of the aromatic ring and the vinyl group makes 1-deuterioethenylbenzene a candidate for the development of liquid crystals. These materials exhibit properties between solids and liquids and are crucial for various technological applications, including displays, sensors, and optical devices. The specific isotope substitution with deuterium could potentially influence the liquid crystal properties, allowing for the design of materials with tailored characteristics.

Polymers

-Deuterioethenylbenzene can be incorporated into polymers through various polymerization techniques. The deuterium label can be used to study the structure, dynamics, and degradation of the resulting polymeric materials using techniques like neutron scattering and solid-state NMR spectroscopy. This information is valuable for developing new materials with improved properties for various applications.

1-Deuterioethenylbenzene, also known as deuteroethylbenzene, is a deuterated derivative of ethylbenzene where one hydrogen atom in the ethyl group is replaced by deuterium. Its chemical formula is , and it is primarily utilized in studies involving isotope labeling, particularly in organic chemistry and biochemistry. The presence of deuterium allows for unique tracking and analysis in various

- Study reaction mechanisms by observing how the deuterium isotope affects reaction rates and pathways.

- Simplify NMR spectra for better structural characterization of molecules containing the styrene moiety.

In the absence of specific data, we can assume 1-deuterioethenylbenzene shares some safety hazards with styrene:

- Flammability: Styrene is a flammable liquid. 1-Deuterioethenylbenzene is likely to be flammable as well.

- Skin and Eye Irritation: Styrene can irritate skin and eyes. 1-Deuterioethenylbenzene might exhibit similar irritant properties.

- Inhalation Hazards: Styrene inhalation can cause respiratory problems. 1-Deuterioethenylbenzene could pose similar inhalation risks.

- Isotope Exchange Reactions: Deuterium can exchange with hydrogen in the presence of catalysts, such as iron oxides or metal complexes, allowing for the study of reaction mechanisms and kinetics .

- C-H Activation: In the presence of specific catalysts, 1-deuterioethenylbenzene can undergo C-H bond activation, leading to the formation of products like benzaldehyde and acetophenone .

- Thermal Decomposition: Under certain conditions, it can decompose thermally to yield various aromatic compounds, which can be analyzed for their isotopic composition.

Several methods exist for synthesizing 1-deuterioethenylbenzene:

- Deuterated Ethanol Method: One common approach involves treating ethylbenzene with deuterated ethanol under acidic conditions to facilitate the exchange of hydrogen with deuterium .

- Chloro Compound Route: Another method involves the synthesis from optically active (S)-1-phenylethanol via a chloro compound, followed by reduction processes that incorporate deuterium .

- Direct Deuteration: Direct deuteration can be achieved using deuterated reagents in reactions such as electrophilic aromatic substitution or via metal-catalyzed reactions that favor deuterium incorporation.

1-Deuterioethenylbenzene has several applications:

- Isotope Labeling: It is widely used in isotopic labeling studies to trace metabolic pathways and reaction mechanisms in organic chemistry and biochemistry.

- NMR Spectroscopy: The presence of deuterium enhances NMR signals, making it useful for structural elucidation and dynamic studies of organic compounds.

- Pharmaceutical Development: It can be employed in drug development processes to study the pharmacokinetics and metabolism of drug candidates.

1-Deuterioethenylbenzene shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Ethylbenzene | C8H10 | Parent compound; widely used as a solvent |

| 1-Hydroxyethylbenzene | C8H10O | Hydroxyl derivative; used in organic synthesis |

| 1-Deutero-1-phenylethane | C8H10D | Optically active; used for chirality studies |

| Styrene | C8H8 | Vinyl group present; used in polymer production |

| Toluene | C7H8 | Methyl derivative; commonly used as a solvent |

Uniqueness: The presence of deuterium in 1-deuterioethenylbenzene allows it to serve specialized roles in research that require isotopic labeling, providing insights into reaction mechanisms that are not possible with non-deuterated compounds. Its ability to participate in isotope exchange reactions also sets it apart from similar compounds lacking this feature.

Classical Synthesis Approaches

Synthesis from N,N-Dimethyl-(1-phenylethyl)-amine

The classical synthesis of 1-deuterioethenylbenzene begins with N,N-dimethyl-(1-phenylethyl)-amine, which undergoes sequential deuterium exchange reactions. This process involves treating the amine with n-butyllithium to deprotonate the aromatic ring at the 2 and 6 positions, followed by quenching with deuterium oxide to introduce deuterium atoms [5] [6]. The resulting deuterated intermediate is then subjected to Hofmann elimination under acidic conditions, yielding 1-deuterioethenylbenzene with isotopic enrichment at specific positions. This method, while labor-intensive, provides a foundational route for introducing deuterium into the styrene framework, particularly for studies requiring regioselective labeling [5].

Pyrolysis of Deuterated Acetate Esters

Pyrolysis of 1-deuterio-1-phenylethyl acetate offers another classical pathway. Heating the acetate ester at elevated temperatures induces cleavage of the acetyl group, liberating 1-deuterioethenylbenzene alongside acetic acid. This approach leverages the thermal instability of ester bonds, enabling deuterium retention at the α-position of the styrene side chain [6]. Careful control of pyrolysis conditions—such as temperature gradients and inert atmospheres—is critical to minimizing side reactions, including polymerization or isotopic scrambling.

Deuteration via Multiple Exchange Reactions

Isotopic enrichment can also be achieved through multiple exchange reactions using deuterated solvents. For example, refluxing styrene in deuterated acetic acid in the presence of palladium catalysts facilitates reversible deuteration at the vinylic and benzylic positions [5]. This method capitalizes on the acidic nature of the α-hydrogen, allowing iterative proton-deuterium exchanges. However, achieving high isotopic purity requires prolonged reaction times and meticulous solvent drying to prevent back-exchange with atmospheric moisture [5].

Modern Synthetic Routes

Base-Catalyzed Reversible Addition Methods

Contemporary strategies employ strong bases like potassium tert-butoxide to mediate deuterium incorporation. In one protocol, styrene is treated with deuterium oxide in the presence of the base, which deprotonates the α-position, forming a resonance-stabilized carbanion. Quenching this intermediate with deuterated reagents ensures selective deuteration at the α-site [5]. This method’s efficiency is enhanced by its reversibility, enabling dynamic equilibration that favors deuterium uptake over multiple cycles.

Catalytic α-Selective Deuteration Protocols

Transition-metal catalysts, such as palladium on carbon, have been adapted for α-selective deuteration. Under hydrogen-deuterium exchange conditions, these catalysts facilitate the replacement of specific hydrogens with deuterium without affecting the aromatic ring [6]. For instance, exposing styrene to deuterium gas in the presence of palladium catalysts at moderate temperatures results in selective α-deuteration, achieving isotopic purities exceeding 95%. This approach is prized for its regioselectivity and compatibility with functionalized styrene derivatives.

DMSO-d6 Mediated Deuterium Incorporation

Dimethyl sulfoxide-d6 (DMSO-d6) serves as both a solvent and deuterium source in modern deuteration workflows. By leveraging the acidic α-hydrogens of styrene, DMSO-d6 participates in proton-deuterium exchange under mild basic conditions. This method avoids the need for exogenous deuterium gas, simplifying reaction setup and reducing costs. Recent optimizations have demonstrated that adding catalytic amounts of cesium carbonate accelerates exchange rates, enabling deuteration at ambient temperatures [3].

Purification and Enrichment Strategies

Methods for Achieving High Isotopic Purity

Post-synthetic purification often involves fractional distillation under reduced pressure to separate 1-deuterioethenylbenzene from non-deuterated analogs and byproducts. Gas chromatography coupled with mass spectrometry (GC-MS) is routinely employed to assess isotopic purity, with adjustments made to distillation parameters based on real-time analytical feedback [3]. For applications requiring ultra-high purity, such as NMR spectroscopy, preparatory-scale HPLC using deuterated mobile phases further enriches the desired isotopologue [3].

Scalable Production Considerations for Research Applications

Scalable synthesis of 1-deuterioethenylbenzene demands optimization of catalyst loading and deuterium source economics. For instance, replacing costly deuterium gas with deuterated solvents like DMSO-d6 reduces operational expenses while maintaining isotopic fidelity [3]. Continuous-flow reactors have been explored to enhance reaction throughput, with in-line purification modules ensuring consistent product quality. Economic analyses highlight that bulk procurement of deuterated precursors and recycling of catalysts (e.g., palladium recovery via filtration) are critical for cost-effective large-scale production [5] [6].

The theoretical understanding of deuterium kinetic isotope effects in 1-deuterioethenylbenzene reactions is grounded in quantum mechanical principles governing isotopic substitution effects on reaction rates. The fundamental basis for these effects lies in the mass-dependent properties of chemical bonds, particularly the zero-point energy differences between carbon-hydrogen and carbon-deuterium bonds [1] [2].

Kinetic isotope effects arise from the intrinsic differences in physical properties between isotopes, primarily manifesting as differences in vibrational energy levels between isotopomers. The zero-point energy of a vibrational mode is given by the relationship ZPE = ½hν, where h is Planck's constant and ν is the vibrational frequency [3]. Since vibrational frequencies are inversely proportional to the square root of the reduced mass, deuterium substitution results in lower frequencies and reduced zero-point energies compared to hydrogen [1] [4].

For 1-deuterioethenylbenzene, the theoretical maximum primary deuterium kinetic isotope effect approaches 8.0 at room temperature, representing the case where the carbon-deuterium bond is completely broken in the transition state [5]. However, in most practical applications, the observed values range from 2.0 to 7.0 due to partial bond breaking and transition state structure effects [4] [5].

The Bigeleisen equation provides the fundamental framework for calculating kinetic isotope effects from partition functions. This approach utilizes the ratio of partition functions for isotopomers in the ground state and transition state to predict rate constant ratios [6]. The equation accounts for all vibrational modes in both reactants and transition states, providing a comprehensive theoretical treatment of isotopic effects [1] [6].

Secondary Deuterium Kinetic Isotope Effects (2° KIEs)

Secondary deuterium kinetic isotope effects in 1-deuterioethenylbenzene reactions occur when the deuterium-labeled bond is not directly broken or formed in the rate-determining step. These effects typically range from 0.8 to 1.4 per deuterium atom and provide valuable mechanistic information about transition state structures [1] [7].

The magnitude and direction of secondary deuterium kinetic isotope effects depend on changes in bond hybridization and electronic environment during the reaction. Normal secondary KIEs (kH/kD > 1) occur when the carbon atom transitions from sp³ to sp² hybridization, resulting in weakening of out-of-plane bending modes. Conversely, inverse secondary KIEs (kH/kD < 1) arise from sp² to sp³ hybridization changes, where out-of-plane bending modes are strengthened [1] [7].

For 1-deuterioethenylbenzene, experimental studies have revealed distinct patterns in secondary KIE values depending on the reaction type and deuterium position. Alpha-deuterium secondary effects typically range from 0.8 to 1.47, while beta-deuterium effects show a narrower range of 0.78 to 0.91 [8] [9]. These values reflect the sensitivity of the isotope effect to the specific chemical environment and reaction mechanism.

Hyperconjugation effects contribute significantly to secondary beta-deuterium kinetic isotope effects. When a carbocation is formed adjacent to the deuterium-labeled carbon, the weakening of the carbon-hydrogen bond through electron donation to the electron-deficient center results in normal secondary KIEs with typical values of 1.15 to 1.3 [1] [7]. This effect is particularly relevant in reactions involving carbocation intermediates or transition states with significant carbocationic character.

Experimental Determination Methods

The experimental determination of secondary deuterium kinetic isotope effects in 1-deuterioethenylbenzene reactions employs several complementary approaches, each with specific advantages and limitations. Competition experiments represent the most accurate method for measuring secondary KIEs, typically achieving precision within ±2-5% [10] [7].

In competition experiments, isotopically labeled and unlabeled substrates are allowed to react simultaneously under identical conditions. The kinetic isotope effect is determined from the ratio of product formation rates or from the analysis of unreacted starting materials at low conversion levels. This approach eliminates systematic errors associated with maintaining identical reaction conditions between separate experiments [10] [7].

Mass spectrometry provides exceptional precision for KIE determination, with typical accuracies of ±1-3%. The technique relies on the analysis of isotopic mass shifts in products, allowing for direct quantification of deuterium incorporation. For 1-deuterioethenylbenzene studies, mass spectrometry has been particularly valuable in analyzing volatile products and determining isotopic distributions in complex reaction mixtures [10] [11].

Natural abundance nuclear magnetic resonance spectroscopy offers the unique advantage of simultaneously measuring multiple kinetic isotope effects within a single experiment. The technique exploits the natural abundance of deuterium (0.015%) to monitor isotopic fractionation during reactions. This method has proven particularly useful for intramolecular KIE studies where different positions within the same molecule can be analyzed concurrently [10] [12].

Dilatometry has been successfully applied to polymerization reactions of 1-deuterioethenylbenzene and related compounds. The technique measures volume changes during polymerization, providing continuous monitoring of reaction progress. Studies using this method have revealed deuterium isotope effects of 1.29 for 2,6-dideuteriostyrene and 1.00 for alpha-deuteriostyrene in thermal polymerization at 70°C [13] [8].

Competition Experiments for KIE Determination

Competition experiments for 1-deuterioethenylbenzene kinetic isotope effect determination require careful consideration of experimental design and analytical methodology. The fundamental principle involves allowing isotopically labeled and unlabeled substrates to compete for the same reactive intermediate or transition state, thereby providing a direct measure of the isotopic preference [14] [15].

The experimental protocol typically involves maintaining reaction conversions below 10% to minimize secondary effects and ensure linear kinetic behavior. Higher conversions can lead to complications from product inhibition, changing substrate ratios, and potential reversibility effects that obscure the primary isotopic discrimination [10] [7].

Product analysis in competition experiments requires high-precision analytical techniques capable of distinguishing isotopic variants. Gas chromatography-mass spectrometry provides excellent separation and identification capabilities, allowing for accurate determination of product ratios with typical precision of ±2-4% [10]. The technique is particularly suitable for volatile styrene derivatives and their reaction products.

Nuclear magnetic resonance spectroscopy offers complementary analytical capabilities, particularly for non-volatile products or complex mixtures. The technique can distinguish between isotopomers through characteristic isotope shifts and coupling patterns. For 1-deuterioethenylbenzene studies, proton NMR has been used to monitor deuterium incorporation through the disappearance of specific resonances or changes in integration ratios [16] [11].

Temperature control represents a critical experimental parameter in competition studies. Small temperature variations can significantly affect isotope effect magnitudes, particularly for reactions involving tunneling contributions. Precision temperature control within ±0.1°C is typically required for accurate KIE measurements [10] [6].

Computational Modeling of KIEs

Computational modeling of kinetic isotope effects in 1-deuterioethenylbenzene reactions has evolved significantly with advances in density functional theory and ab initio methods. Modern computational approaches can predict KIE values with accuracies comparable to experimental measurements, providing valuable mechanistic insights and complementing experimental studies [17] [18].

Density functional theory calculations using hybrid functionals such as B3LYP have become standard for KIE modeling. However, basis set selection critically affects the accuracy of calculated isotope effects. Studies have demonstrated that triple-zeta or quadruple-zeta basis sets are required for accurate KIE predictions, as split-valence basis sets systematically underestimate isotope effects [17].

The computational protocol typically involves geometry optimization of reactants and transition states, followed by frequency calculations to obtain vibrational modes. The Bigeleisen equation is then applied using the calculated frequencies to determine theoretical KIE values. This approach has successfully reproduced experimental KIE values for various 1-deuterioethenylbenzene reactions [6] [17].

Quantum instanton theory represents an advanced computational approach that includes quantum tunneling effects in KIE calculations. This method has demonstrated exceptional accuracy for hydrogen transfer reactions, with predicted KIE values typically within 5% of experimental measurements. The technique is particularly valuable for reactions occurring at low temperatures where tunneling contributions become significant [6].

Semiclassical instanton methods provide a computationally efficient alternative for including tunneling effects in KIE calculations. These approaches are particularly suitable for temperature-dependent KIE studies, although they are limited to temperatures below the crossover temperature where classical behavior dominates [6].

Stereochemistry in Reactions of 1-Deuterioethenylbenzene

The stereochemical behavior of 1-deuterioethenylbenzene in various reactions provides crucial mechanistic information and demonstrates the utility of deuterium labeling in mechanistic studies. The presence of deuterium at the alpha position creates a stereochemical marker that can be tracked through reaction pathways, revealing details about transition state geometries and reaction mechanisms [19] [20].

Cycloaddition reactions of 1-deuterioethenylbenzene exhibit high stereoselectivity, with the deuterium label serving as a stereochemical probe. Studies of the concerted (2+2) cycloaddition between cis-beta-deuteriostyrene and diphenylketene have revealed that the reaction proceeds with retention of stereochemistry, producing 2,2,3-triphenyl-4-deuteriocyclobutanone with cyclobutyl hydrogens in a cis relationship [19].

The stereochemical outcome of these cycloadditions provides evidence for concerted mechanisms rather than stepwise processes involving discrete intermediates. Secondary deuterium kinetic isotope effects measured for these reactions show kH/kD = 0.91 at the beta position and kH/kD = 1.23 at the alpha position at 65°C, supporting the concerted mechanism interpretation [19].

Electrophilic addition reactions to 1-deuterioethenylbenzene demonstrate regioselectivity patterns that can be influenced by the deuterium substitution. The isotope effect on regioselectivity provides information about the relative stabilities of possible carbocation intermediates and the degree of charge development in the transition state [20].

Polymerization reactions of 1-deuterioethenylbenzene proceed through radical mechanisms where the stereochemical environment around the deuterium label influences the propagation kinetics. Studies have shown that the deuterium isotope effect on polymerization rates depends on the position of deuterium substitution, with alpha-deuterium showing minimal effect (kH/kD = 1.00) while beta-deuterium substitution results in inverse effects (kH/kD = 0.78) [13] [8].

Comparative Analysis with Other Deuterated Styrenes

2-Deuterioethenylbenzene Comparative Studies

Comparative studies between 1-deuterioethenylbenzene and 2-deuterioethenylbenzene reveal significant differences in reactivity patterns and kinetic isotope effects. The positional isomerism of deuterium substitution provides a powerful tool for dissecting reaction mechanisms and understanding the electronic effects of isotopic substitution [11] [8].

In thermal polymerization studies, 2-deuterioethenylbenzene exhibits different kinetic behavior compared to 1-deuterioethenylbenzene. While 1-deuterioethenylbenzene shows no significant isotope effect in thermal polymerization (kH/kD = 1.00), positional isomers demonstrate varying degrees of isotopic discrimination depending on the specific reaction conditions and mechanisms involved [13] [8].

The difference in isotope effects between positional isomers reflects the distinct electronic environments and steric interactions experienced by the deuterium label. In 1-deuterioethenylbenzene, the alpha position places the deuterium in direct conjugation with the aromatic ring, while other positions experience different degrees of electronic communication with the pi system [11].

Nuclear magnetic resonance studies of deuterated styrene isomers have revealed characteristic isotope shifts that can be used to distinguish between different substitution patterns. The deuterium isotope shifts are typically 1.0-1.1 Hz for geminal hydrogens, 0.3-0.4 Hz for cis hydrogens, and 0.7-0.8 Hz for trans hydrogens relative to deuterium . These shifts provide valuable structural information and can be used to confirm the regiochemistry of deuterium incorporation.

β,β-Dideuteriostyrene Comparative Studies

β,β-Dideuteriostyrene provides a complementary system for understanding isotope effects in styrene derivatives, with deuterium substitution at the terminal vinyl position creating different electronic and steric environments compared to 1-deuterioethenylbenzene [13] [11].

Kinetic isotope effect studies of β,β-dideuteriostyrene in thermal polymerization reveal inverse isotope effects (kH/kD = 0.78) that contrast with the minimal effect observed for 1-deuterioethenylbenzene [13] [8]. This difference reflects the distinct mechanistic roles played by the alpha and beta positions in radical polymerization processes.

The inverse isotope effect observed for β,β-dideuteriostyrene suggests that the beta position experiences increased steric crowding or altered bonding interactions in the transition state compared to the ground state. This interpretation is consistent with the formation of more constrained transition states during the propagation step of radical polymerization [13] [8].

Computational studies of β,β-dideuteriostyrene have provided insights into the origin of the inverse isotope effect. Density functional theory calculations suggest that the beta position undergoes hybridization changes from sp² to sp³ character during C-C bond formation, resulting in strengthened out-of-plane bending modes and the observed inverse KIE [6] [17].

The comparative analysis of isotope effects between 1-deuterioethenylbenzene and β,β-dideuteriostyrene demonstrates the position-specific nature of isotopic discrimination in chemical reactions. These studies highlight the importance of considering the electronic and steric environment of the isotopic label when interpreting mechanistic information from KIE measurements.

Ring-deuterated Styrene Comparative Studies

Ring-deuterated styrene derivatives provide a third class of isotopically labeled compounds for comparative mechanistic studies. The deuterium substitution in the aromatic ring creates different electronic perturbations compared to vinyl-deuterated analogs, offering insights into the role of aromatic substitution in reaction mechanisms [22] [8].

Studies of 2,6-dideuteriostyrene have revealed significant isotope effects in thermal polymerization (kH/kD = 1.29), contrasting with the minimal effect observed for 1-deuterioethenylbenzene [13] [8]. The normal isotope effect for ring-deuterated styrene suggests that the aromatic ring participates in the rate-determining step of thermal polymerization, possibly through electronic stabilization of radical intermediates.

The isotope effect magnitude for ring-deuterated styrene indicates that the aromatic carbons experience bond order changes during the polymerization process. This observation supports mechanisms involving resonance stabilization of radical intermediates through delocalization into the aromatic ring system [8].

Comparative kinetic studies have shown that ring deuteration affects both thermal and initiated polymerization rates, while vinyl deuteration shows position-specific effects. The ring-deuterated compound shows decreased rates in thermal polymerization but unchanged rates in initiated polymerization, suggesting different mechanisms for these two processes [13] [8].

Nuclear magnetic resonance analysis of ring-deuterated styrene derivatives has provided structural confirmation of deuterium incorporation patterns. The aromatic protons of 2,6-dideuteriostyrene give a sharp singlet absorption peak, contrasting with the multiplet patterns observed for other styrene derivatives, confirming the specific deuterium substitution pattern [8].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant